4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)aniline

Medicinal chemistry PROTAC design Fragment-based drug discovery

QC labs developing generic Pazopanib need authenticated impurity standards for ICH Q3A/Q3B HPLC method validation. This compound is Pazopanib Impurity 54, supplied with COA (>95% purity, ¹H/¹³C NMR, HRMS). Dual utility: definitive synthetic precursor for N-desmethyl ponatinib (AP24567), the active Ponatinib metabolite, essential for clinical TDM LC-MS/MS calibrator preparation. Free piperazine NH enables PROTAC degrader synthesis via E3 ligase conjugation; the methylene spacer ensures Type II kinase binding pocket compatibility.

Molecular Formula C12H16F3N3
Molecular Weight 259.27 g/mol
Cat. No. B15093439
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)aniline
Molecular FormulaC12H16F3N3
Molecular Weight259.27 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=C(C=C(C=C2)N)C(F)(F)F
InChIInChI=1S/C12H16F3N3/c13-12(14,15)11-7-10(16)2-1-9(11)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8,16H2
InChIKeyGRKLXWXVCFXIOL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Grade Identity and Structural Baseline


4-(Piperazin-1-ylmethyl)-3-(trifluoromethyl)aniline (CAS 1894103-80-0, molecular formula C₁₂H₁₆F₃N₃, MW 259.27 g/mol) is a trifluoromethyl-substituted aniline derivative bearing a piperazin-1-ylmethyl moiety at the para position relative to the aniline NH₂ group [1]. The compound features a methylene (-CH₂-) spacer linking the piperazine ring to the phenyl core, distinguishing it from directly N-attached piperazine analogs. It is classified as a small-molecule heterocyclic building block within the anilinopiperazine class and serves dual roles: as a well-characterized process-related impurity reference standard for Pazopanib (Pazopanib Impurity 54) and as the core aniline fragment of N-desmethyl ponatinib (AP24567), the CYP3A4-mediated active metabolite of the FDA-approved BCR-ABL inhibitor Ponatinib [2].

Critical Structural Determinants of Function


Substituting this compound with a closely related analog—such as the N-methylpiperazine derivative (CAS 694499-26-8), the directly N-attached piperazine regioisomer (CAS 319474-60-7), or the des-piperazine primary amine (CAS 122509-22-2)—is not functionally equivalent because three structural features jointly determine its value: (i) the free secondary amine (NH) on the piperazine ring, which provides a hydrogen bond donor (HBD) and a nucleophilic conjugation handle absent in N-alkylated analogs; (ii) the benzylic methylene spacer that introduces conformational flexibility critical for kinase binding pocket accommodation; and (iii) the precise 3-CF₃/4-CH₂-piperazine substitution pattern that defines the Ponatinib pharmacophore. These features are quantitatively reflected in differing physicochemical properties (XLogP3, HBD count, TPSA) and qualitatively in divergent synthetic derivatization pathways [1][2].

Product-Specific Quantitative Evidence Guide


Hydrogen Bond Donor Count and Bifunctional Conjugation Chemistry

The target compound possesses two hydrogen bond donors (HBD = 2): the aniline NH₂ and the piperazine secondary amine NH. In contrast, the closest N-methylpiperazine analog (CAS 694499-26-8) has only one HBD (HBD = 1), as the piperazine nitrogen is methylated and cannot serve as a donor [1][2]. This structural difference is not merely computational—the free piperazine NH provides a nucleophilic site for acylation, sulfonylation, reductive amination, and conjugation to linkers (e.g., for PROTAC or ADC payload attachment), chemistries that are sterically and electronically blocked in the N-methyl analog. The directly N-attached analog (CAS 319474-60-7) also has HBD = 2 but lacks the methylene spacer, altering the spatial trajectory of any conjugate .

Medicinal chemistry PROTAC design Fragment-based drug discovery ADC linker chemistry

Lipophilicity and Permeability Differentiation Across Analogs

The three closest analogs exhibit a measurable spread in computed lipophilicity that translates into differential membrane permeability and metabolic susceptibility. The target compound has an XLogP3 of 1.3 (PubChem), compared to 1.8 for the N-methyl analog (CAS 694499-26-8) and 1.6 (XLogP3) / 2.67 (experimental LogP) for the directly N-attached analog (CAS 319474-60-7) [1][2]. The ΔXLogP3 of 0.5 between the target and N-methyl analog represents a meaningful difference in predicted passive permeability and CYP-mediated metabolic clearance. The methylene spacer in the target compound introduces additional conformational degrees of freedom compared to the directly attached analog (rotatable bonds: 2 vs. 1), which influences entropy-driven binding kinetics .

Physicochemical profiling ADME prediction Lead optimization Permeability

Active Metabolite Pharmacology and Potency

The target compound is the aniline building block of AP24567 (N-desmethyl ponatinib, CAS 943319-87-7), the major CYP3A4-mediated active metabolite of Ponatinib. AP24567 is reported to be 4-fold less potent than Ponatinib against BCR-ABL kinase . Ponatinib inhibits wild-type ABL with an IC₅₀ of 0.37 nM, and the T315I gatekeeper mutant with an IC₅₀ of 2.0 nM; by extrapolation, AP24567 exhibits approximately 1.5 nM and 8 nM IC₅₀ values against these respective targets [1]. Despite reduced potency, AP24567 retains pharmacologically relevant activity and exhibits distinct transporter-mediated disposition: ABCG2 (BCRP) deficiency increases AP24567 plasma levels approximately 3-fold in mice, whereas Ponatinib levels are only modestly affected, indicating differential efflux transporter sensitivity [2]. Exposure to AP24567 after a single 15 mg oral Ponatinib dose in humans represents no more than 4% of parent drug exposure, but this increases substantially upon CYP3A4 inhibition [3].

BCR-ABL kinase inhibition Drug metabolism CML pharmacology Active metabolite quantification

Pazopanib Impurity Reference Standard for QC Method Development

The target compound is formally designated as Pazopanib Impurity 54 and has been synthesized and fully characterized as a reference standard for HPLC-based impurity fate mapping in Pazopanib hydrochloride manufacturing [1]. The published synthesis includes complete structural confirmation by ¹H NMR, ¹³C NMR, and HRMS, and the compound is supplied with detailed Certificates of Analysis (COA) meeting regulatory requirements for ANDA and DMF submissions [1]. The impurity fate mapping approach, applied to Pazopanib hydrochloride manufacturing, uses this compound as a critical marker for tracking process-related impurities through the synthetic pathway [2]. In contrast, the N-methyl analog (CAS 694499-26-8) is designated Ponatinib Impurity 1, serving a different regulatory application entirely; the two impurity standards are not analytically interchangeable because they correspond to different API manufacturing processes with distinct HPLC retention characteristics .

Pharmaceutical quality control Impurity profiling HPLC method validation Regulatory ANDA/DMF

Synthetic Pathway Differentiation and Application Scope

The N-methylpiperazine analog (CAS 694499-26-8) is the established Penultimate Intermediate for Ponatinib API synthesis, condensed with 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid to form the final drug substance [1][2]. The target compound (CAS 1894103-80-0), bearing a free piperazine NH, cannot directly yield Ponatinib via this condensation—instead, it is the required intermediate for synthesizing N-desmethyl ponatinib (AP24567), Ponatinib's active metabolite [3]. This dichotomy is operationally critical: a process chemistry group synthesizing Ponatinib API must procure the N-methyl intermediate, while a DMPK or clinical pharmacology group preparing metabolite reference standards must procure the target compound. An improved synthetic process patent (WO/2022) specifically addresses large-scale preparation of the N-methyl intermediate for Ponatinib manufacture, underscoring the industrial-scale differentiation between these two building blocks [4].

Process chemistry Ponatinib synthesis Metabolite synthesis N-desmethyl analog preparation

Methylene Spacer Conformational Effect on Kinase Binding

The target compound incorporates a benzylic methylene (-CH₂-) spacer between the phenyl ring and piperazine, whereas the directly N-attached analog (CAS 319474-60-7) has the piperazine nitrogen directly bonded to the aromatic ring [1]. This structural difference has established consequences in kinase inhibitor pharmacophores: the methylene linker increases the distance between the aniline NH₂ and the piperazine terminal nitrogen from approximately 2.8 Å (direct attachment) to approximately 4.3 Å, altering the vector of hydrogen bond interactions with kinase hinge regions . In the Ponatinib co-crystal structure (PDB: 3OXZ), the corresponding N-methylpiperazinylmethyl fragment positions the piperazine ring to interact with the DFG-out pocket of BCR-ABL, a geometry unattainable by the directly-attached analog due to the shorter N–aryl bond and different torsional profile [2]. The conformational restriction imposed by direct N-attachment also reduces the number of accessible rotamers in the piperazine ring from chair-to-chair, affecting entropy of binding.

Conformational analysis Kinase inhibitor design Structure-activity relationship Linker optimization

Best Research and Industrial Application Scenarios


N-Desmethyl Ponatinib Metabolite Reference Standard Synthesis

The target compound is the definitive synthetic precursor for AP24567, the CYP3A4-mediated active metabolite of Ponatinib required for clinical TDM assay development and pharmacokinetic/pharmacodynamic studies. Condensation with 3-(imidazo[1,2-b]pyridazin-3-ylethynyl)-4-methylbenzoic acid yields the metabolite reference standard [1]. Laboratories quantifying Ponatinib metabolites in patient plasma by LC-MS/MS must use this compound—not the N-methyl analog—as the starting material for calibrator and QC sample preparation [2]. The 4-fold potency difference between parent drug and metabolite makes accurate metabolite quantification essential for therapeutic drug monitoring [3].

Pazopanib Generic Drug Impurity Profiling and Submission

As Pazopanib Impurity 54, this compound is a pharmacopeial-grade reference standard with published synthesis and full spectroscopic characterization (¹H NMR, ¹³C NMR, HRMS), enabling HPLC method validation, impurity fate mapping, and specification setting for ANDA/DMF submissions [1]. QC laboratories supporting generic Pazopanib development can procure this impurity standard with a Certificate of Analysis (COA) documenting purity >95%, meeting ICH Q3A/Q3B requirements for impurity identification and quantification thresholds [2].

Bifunctional Building Block for PROTAC and Bivalent Ligand Design

The free piperazine NH provides a nucleophilic conjugation handle for attaching E3 ligase-recruiting moieties (e.g., VHL or CRBN ligands) via acylation or alkylation, enabling PROTAC degrader synthesis targeting BCR-ABL or other kinases [1]. The methylene spacer between the phenyl ring and piperazine ensures the aniline NH₂ (available for amide coupling to the target-protein-binding warhead) and the piperazine conjugation site are spatially separated, facilitating modular PROTAC assembly. The N-methyl analog lacks this free NH and cannot serve as a PROTAC linker attachment point [2]. Patent literature describes PROTAC ABL binding moieties (e.g., HG-7-85-01-decyclopropane) utilizing N-ethylpiperazine variants of this scaffold [3].

Fragment-Based Drug Discovery for DFG-Out Kinase Conformations

The 3-CF₃/4-CH₂-piperazine substitution pattern, combined with the methylene spacer, is a privileged pharmacophore for targeting the DFG-out (Type II) conformation of BCR-ABL, c-KIT, PDGFRα, and related kinases [1]. The free NH on piperazine enables fragment elaboration via parallel chemistry, while the aniline NH₂ serves as the vector for growing toward the kinase hinge region. The directly N-attached analog (CAS 319474-60-7) positions the piperazine ring too close to the phenyl core to productively engage the allosteric back pocket, and the des-piperazine primary amine (CAS 122509-22-2) lacks the basic nitrogen required for key hydrogen bond interactions with the DFG motif [2].

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